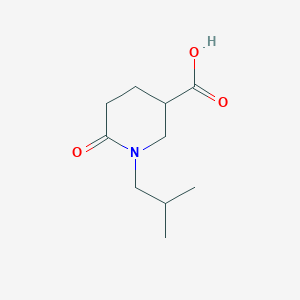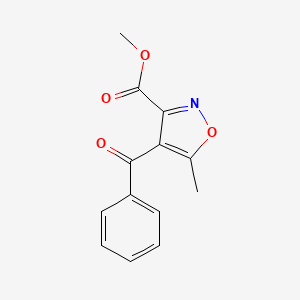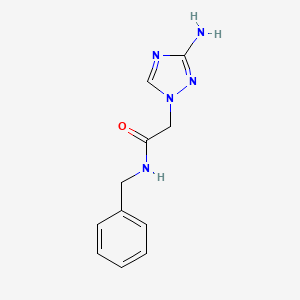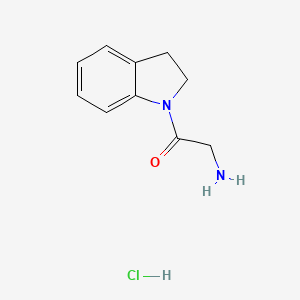
1-Isobutyl-6-oxopiperidine-3-carboxylic acid
Vue d'ensemble
Description
1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3. It is used for research purposes .
Molecular Structure Analysis
The InChI code for 1-Isobutyl-6-oxopiperidine-3-carboxylic acid is 1S/C10H17NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a solid at room temperature . Its molecular weight is 199.25 g/mol.Applications De Recherche Scientifique
Biosynthesis Research
1-Isobutyl-6-oxopiperidine-3-carboxylic acid has been studied in the context of biosynthesis, particularly in the production of penicillin G by Penicillium chrysogenum. It's found that 6-oxopiperidine-2-carboxylic acid (a related compound) accumulates during penicillin G biosynthesis, indicating its potential role in the production of antibiotics (Kurz↦kowski et al., 1990). Additionally, this compound can reverse the inhibition of penicillin G production caused by l-lysine, suggesting a regulatory role in antibiotic biosynthesis (Kurz↦kowski et al., 1990).
Crystallography and Structural Analysis
X-ray crystallography has been used to study the structure of compounds closely related to 1-Isobutyl-6-oxopiperidine-3-carboxylic acid. These studies reveal details about molecular packing and the orientation of side chains, which are crucial for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).
Material Science Applications
In the field of material science, derivatives of related piperidine compounds have been explored. For instance, the nitroxide spin-labeled compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has shown potential as a probe in fluorescence quenching and as an inducer in peptide structures (Toniolo et al., 1998).
Medicinal Chemistry
The structure of 1-Isobutyl-6-oxopiperidine-3-carboxylic acid and its derivatives is relevant to medicinal chemistry. Compounds with similar structures have been explored for their antibacterial properties, such as in the synthesis of antibacterial agents like 1,8-naphthyridine-3-carboxylic acid and its analogues (Egawa et al., 1984).
Analytical Chemistry
In analytical chemistry, derivatives of piperidine have been utilized as derivatization reagents for carboxylic acids. One example is the use of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).
Safety And Hazards
This compound is classified as a warning signal word. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSYCMYQAMHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660748 | |
| Record name | 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-6-oxopiperidine-3-carboxylic acid | |
CAS RN |
915924-95-7 | |
| Record name | 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)



![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)


![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)

